![molecular formula C16H21N3O3 B2729370 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea CAS No. 2094170-46-2](/img/structure/B2729370.png)
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of the protein kinase C (PKC) and phospholipase A2 (PLA2) enzymes, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea have been extensively studied. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. Moreover, the compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the major advantages of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea is its high potency and selectivity towards its target enzymes and receptors. This makes it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea. One area of interest is its potential in the treatment of various cancers. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its role in the treatment of neurodegenerative diseases. The compound has been found to reduce the levels of amyloid-beta (Aβ) and tau proteins, which are involved in the pathogenesis of Alzheimer's disease. Further studies are needed to investigate its potential in the treatment of Parkinson's disease and other neurodegenerative disorders.
Conclusion:
In conclusion, 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea is a promising compound that has shown potential in various scientific research applications. Its high potency and selectivity towards its target enzymes and receptors make it an ideal compound for use in lab experiments. Further studies are needed to determine its efficacy in the treatment of various diseases and to explore its potential in new areas of research.
合成方法
The synthesis of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea involves the reaction of 1-(prop-2-enoyl)piperidine-4-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained after purification through column chromatography.
科学研究应用
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its role in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-prop-2-enoylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-15(20)19-10-8-12(9-11-19)17-16(21)18-13-6-4-5-7-14(13)22-2/h3-7,12H,1,8-11H2,2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIMZKVRQDSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




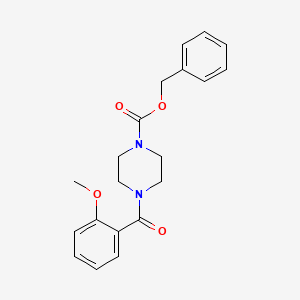


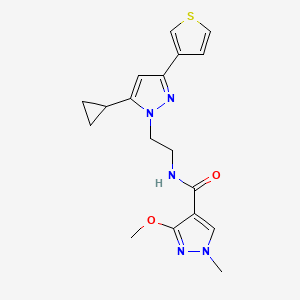
![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)
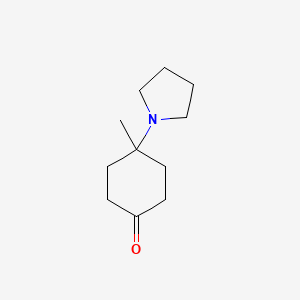
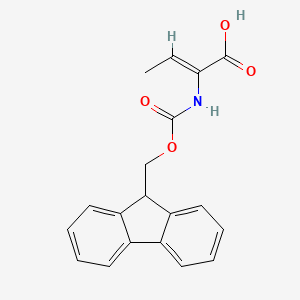
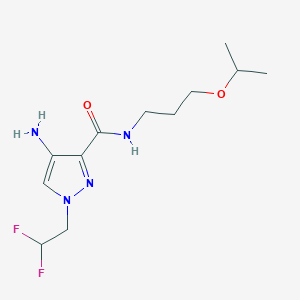
![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)
![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)